N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine
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Overview
Description
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine is an organic compound with the molecular formula C26H28FNO It is characterized by the presence of a fluorophenyl group and a phenylethenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine typically involves a multi-step process. One common method includes the following steps:
Formation of the phenylethenyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with phenylacetylene in the presence of a suitable catalyst to form the (Z)-1-(4-fluorophenyl)-2-phenylethenyl intermediate.
Etherification: The intermediate is then reacted with 4-hydroxyphenethylamine under basic conditions to form the phenoxyethanamine derivative.
N-alkylation: The final step involves the N-alkylation of the phenoxyethanamine derivative with diethylamine to yield the target compound.
Industrial Production Methods
Industrial production of N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyethanamines.
Scientific Research Applications
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine can be compared with other similar compounds, such as:
N,N-diethyl-2-[4-[(Z)-1-(4-methoxyphenyl)-2-phenylethenyl]phenoxy]ethanamine: Similar structure but with a methoxy group instead of a fluorophenyl group.
N,N-diethyl-2-[4-[(Z)-1-(4-chlorophenyl)-2-phenylethenyl]phenoxy]ethanamine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
110465-94-6 |
---|---|
Molecular Formula |
C26H28FNO |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28FNO/c1-3-28(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(27)15-11-22/h5-17,20H,3-4,18-19H2,1-2H3/b26-20+ |
InChI Key |
NFQSXHWEYRYXTD-LHLOQNFPSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)F |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Synonyms |
1-(4-fluorophenyl)-1-(4-(2-N,N-diethylamino)ethoxy)phenyl-2-phenylethylene 1-FDEPCP fluoro-clomiphene |
Origin of Product |
United States |
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